molecular formula C15H13N3O4 B11982373 N'-Benzylidene-2-(4-nitrophenoxy)acetohydrazide CAS No. 92555-13-0

N'-Benzylidene-2-(4-nitrophenoxy)acetohydrazide

Cat. No.: B11982373
CAS No.: 92555-13-0
M. Wt: 299.28 g/mol
InChI Key: UDVKUGPRSMTULL-MHWRWJLKSA-N
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Description

N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide is a chemical compound with the molecular formula C15H13N3O4 and a molecular weight of 299.289 g/mol This compound is known for its unique structure, which includes a benzylidene group, a nitrophenoxy group, and an acetohydrazide moiety

Preparation Methods

The synthesis of N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide typically involves the reaction of 4-nitrophenoxyacetic acid hydrazide with benzaldehyde under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, by binding to its active site and preventing substrate access .

Comparison with Similar Compounds

N’-Benzylidene-2-(4-nitrophenoxy)acetohydrazide can be compared with other similar compounds, such as:

Properties

CAS No.

92555-13-0

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C15H13N3O4/c19-15(17-16-10-12-4-2-1-3-5-12)11-22-14-8-6-13(7-9-14)18(20)21/h1-10H,11H2,(H,17,19)/b16-10+

InChI Key

UDVKUGPRSMTULL-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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